Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-
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Overview
Description
Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline itself is a nitrogen-based heterocyclic aromatic compound with the chemical formula C9H7N. This particular derivative is notable for its incorporation of a piperazine ring substituted with a 2-methylphenyl group, making it a compound of interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. For the specific compound , the synthesis might involve the following steps:
Formation of the Piperazine Ring: This can be achieved by reacting 1,4-dichlorobutane with piperazine.
Substitution with 2-Methylphenyl Group: The piperazine ring is then substituted with a 2-methylphenyl group using a suitable aryl halide.
Condensation with Quinoline: Finally, the substituted piperazine is condensed with a quinoline derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and efficiency. Methods such as microwave-assisted synthesis and the use of eco-friendly catalysts like NaHSO4·SiO2 have been reported to be effective . These methods not only improve reaction rates but also align with green chemistry principles by reducing the use of harmful solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenated reagents and Lewis acids like aluminum chloride (AlCl3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines.
Scientific Research Applications
Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe.
Industry: It is used in the production of dyes, agrochemicals, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. In medicinal applications, it often acts by inhibiting specific enzymes or receptors. For instance, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects. The compound’s structure allows it to intercalate into DNA, disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a similar quinoline structure.
Ciprofloxacin: An antibiotic that also contains a quinoline core.
Chloroquine: Another antimalarial with a quinoline base.
Uniqueness
What sets quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the piperazine ring and the 2-methylphenyl group enhances its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
126921-44-6 |
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Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C22H25N3/c1-18-6-2-5-9-22(18)25-16-14-24(15-17-25)13-11-19-10-12-23-21-8-4-3-7-20(19)21/h2-10,12H,11,13-17H2,1H3 |
InChI Key |
RSVDGLRRVHYUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
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